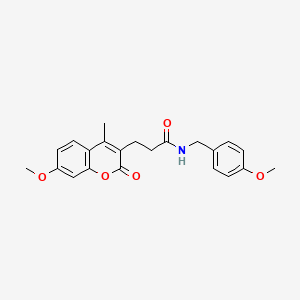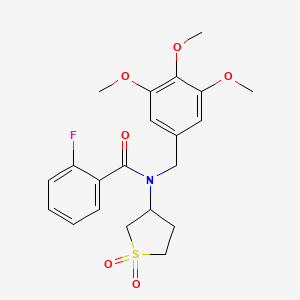![molecular formula C19H18N2O3 B14992463 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B14992463.png)
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group, a methylphenyl group, and an oxazole ring
准备方法
The synthesis of 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halide under basic conditions.
Introduction of the oxazole ring: This step involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile.
Coupling of the phenoxy and oxazole intermediates: The final step involves coupling the phenoxy intermediate with the oxazole intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy and oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
相似化合物的比较
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide: This compound has a methoxy group instead of a methyl group on the phenoxy ring, which can affect its reactivity and biological activity.
2-(3-methylphenoxy)-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide: The presence of a chlorine atom on the phenyl ring can influence the compound’s chemical properties and interactions with molecular targets.
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-thiazol-5-yl]acetamide: The replacement of the oxazole ring with a thiazole ring can alter the compound’s electronic properties and reactivity.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-15(9-7-13)17-11-19(24-21-17)20-18(22)12-23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,20,22) |
InChI 键 |
WJLRSMWCRANXCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14992399.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B14992412.png)
![Methyl 4-[(5-benzyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B14992416.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14992423.png)


![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14992444.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992447.png)
![N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14992454.png)

![3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14992476.png)
![1-cyclohexyl-3-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]urea](/img/structure/B14992487.png)
